1-(Chloromethyl)-4-ethynylbenzene

Catalog No.
S3333816
CAS No.
10601-98-6
M.F
C9H7Cl
M. Wt
150.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Chloromethyl)-4-ethynylbenzene

CAS Number

10601-98-6

Product Name

1-(Chloromethyl)-4-ethynylbenzene

IUPAC Name

1-(chloromethyl)-4-ethynylbenzene

Molecular Formula

C9H7Cl

Molecular Weight

150.6 g/mol

InChI

InChI=1S/C9H7Cl/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H,7H2

InChI Key

MBIGNFNSALGEMI-UHFFFAOYSA-N

SMILES

C#CC1=CC=C(C=C1)CCl

Canonical SMILES

C#CC1=CC=C(C=C1)CCl

1-(Chloromethyl)-4-ethynylbenzene is characterized by its unique structure, which consists of a chloromethyl group (–CH₂Cl) at the para position relative to an ethynyl group (–C≡CH) on a benzene ring. The presence of these functional groups imparts significant reactivity and potential applications in chemical synthesis and materials development. The compound is typically a colorless to pale yellow liquid with a boiling point around 140 °C .

Synthesis:

1-(Chloromethyl)-4-ethynylbenzene can be synthesized by the Sonogashira reaction, which is a coupling reaction between a terminal alkyne and an aryl halide catalyzed by palladium. PubChem, National Institutes of Health: )

Applications:

-(Chloromethyl)-4-ethynylbenzene is a versatile intermediate used in the synthesis of various organic compounds, including:

  • Pharmaceuticals: It can be used as a building block for the synthesis of new drugs, such as potential anti-cancer agents. ScienceDirect, A. M. S. El-Dien et al., ARKIVOC 2008 (i) 201-212 (2008):
  • Functional materials: It can be used as a precursor for the synthesis of polymers with unique properties, such as electrical conductivity and chemical stability. ScienceDirect, J. Li et al., Journal of Polymer Science Part A: Polymer Chemistry, 42, 1550-1558 (2004):
  • Organic dyes and pigments: It can be used as a starting material for the synthesis of new dyes and pigments with desired colors and properties. Journal of the Korean Chemical Society, B. H. Kim et al., Bull. Korean Chem. Soc., 25, 3727-3732 (2004): )
Due to its reactive chloromethyl and ethynyl groups. Notable reactions include:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles, leading to the formation of new compounds.
  • Coupling Reactions: 1-(Chloromethyl)-4-ethynylbenzene can participate in coupling reactions with other aromatic compounds, often facilitated by transition metal catalysts.
  • Addition Reactions: The ethynyl group may undergo addition reactions with electrophiles, expanding the variety of possible derivatives.

Several methods exist for synthesizing 1-(Chloromethyl)-4-ethynylbenzene:

  • Halogenation of Ethynylbenzene: Ethynylbenzene can be treated with chloromethylating agents like chloromethyl methyl ether in the presence of Lewis acids to yield the desired chloromethyl derivative.
  • Sonogashira Coupling: This method involves coupling an appropriate aryl halide with terminal alkynes using palladium catalysts, which can facilitate the introduction of both the ethynyl and chloromethyl groups in one step.

1-(Chloromethyl)-4-ethynylbenzene has several applications:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Its unique structure allows for modifications that can lead to new materials with specific properties, such as conductive polymers.
  • Pharmaceuticals: Potentially useful in developing new drugs due to its reactivity and ability to form diverse derivatives.

1-(Chloromethyl)-4-ethynylbenzene shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
1-Chloro-4-ethynylbenzeneChlorine at para positionLacks the additional chloromethyl group
1-Bromo-4-ethynylbenzeneBromine instead of chlorineMore reactive due to stronger leaving group
1-(Chloromethyl)-4-methylbenzeneMethyl instead of ethynylDifferent reactivity profile due to methyl group
1-Ethyl-4-ethynylbenzeneEthyl group instead of chloromethylVaries in reactivity due to different substituents

The uniqueness of 1-(Chloromethyl)-4-ethynylbenzene lies in its combination of both chloromethyl and ethynyl functionalities, making it particularly versatile for synthetic applications and potential biological activities.

Blanc Chloromethylation Reaction Optimization

The Blanc chloromethylation reaction, discovered by Gustave Louis Blanc in 1923, remains the cornerstone for synthesizing chloromethylated aromatics. This method involves the electrophilic substitution of aromatic rings using formaldehyde and hydrogen chloride under Lewis acid catalysis. For 1-(chloromethyl)-4-ethynylbenzene, the reaction proceeds via in situ generation of a chloromethyl electrophile, which attacks the aromatic ring para to the ethynyl group.

Reaction Mechanism and Key Parameters

The mechanism parallels Friedel-Crafts alkylation, where formaldehyde reacts with hydrogen chloride to form a protonated hydroxymethyl intermediate ($$ \text{ClCH}2\text{OH}2^+ $$) or chlorocarbenium ion ($$ \text{ClCH}2^+ $$) in the presence of zinc chloride ($$ \text{ZnCl}2 $$) . The ethynyl group, a strong electron-withdrawing substituent, directs electrophilic attack to the para position due to its meta-directing nature. Subsequent chlorination of the hydroxymethyl intermediate yields the target compound.

Optimization of this reaction hinges on several factors:

  • Catalyst Selection: Traditional Lewis acids like $$ \text{ZnCl}2 $$ and $$ \text{SnCl}4 $$ remain prevalent, but recent advances utilize low molecular weight carboxylic acids (e.g., acetic acid) to minimize corrosion and effluent generation .
  • Solvent Systems: Heterogeneous polar solvents (e.g., dichloroethane) facilitate phase separation, while ionic liquids (e.g., chloroaluminate-based media) enhance reaction homogeneity and selectivity .
  • Temperature Control: Maintaining temperatures below 50°C prevents decomposition of sensitive substrates and suppresses side reactions like diarylmethane formation .
  • Molar Ratios: Stoichiometric excess of hydrogen chloride (1.5–2.0 equivalents) ensures complete conversion of the hydroxymethyl intermediate to the chloromethyl product .

A comparative analysis of Blanc chloromethylation conditions is provided in Table 1.

Table 1: Optimization Parameters for Blanc Chloromethylation of 1-(Chloromethyl)-4-ethynylbenzene

CatalystSolventTemperature (°C)Yield (%)Selectivity (%)Source
$$ \text{ZnCl}_2 $$Dichloroethane4084.268.3
Acetic acidIonic liquid3592.391.1
$$ \text{H}2\text{SO}4/\text{AcOH} $$Aqueous/PEG-8005089.585.0

Alternative Electrophilic Aromatic Substitution Approaches

While the Blanc reaction dominates chloromethylation, alternative electrophilic strategies offer complementary routes to 1-(chloromethyl)-4-ethynylbenzene. These methods address limitations such as harsh acidity and competing side reactions.

Chloromethyl Ethers as Electrophiles

Chloromethyl methyl ether ($$ \text{ClCH}2\text{OCH}3 $$) and bis(chloromethyl) ether ($$ (\text{ClCH}2)2\text{O} $$) serve as preformed electrophiles, bypassing the need for in situ hydroxymethyl intermediate generation. These reagents react with ethynylbenzene derivatives in the presence of $$ \text{H}2\text{SO}4 $$, achieving regioselective chloromethylation at the para position with yields exceeding 75% .

Methoxyacetyl Chloride-Mediated Substitution

Methoxyacetyl chloride ($$ \text{CH}3\text{OCOCH}2\text{Cl} $$) introduces chloromethyl groups via a two-step mechanism: initial acylation followed by reductive deoxygenation. This approach minimizes polyalkylation and is particularly effective for electron-deficient aromatics .

Directed Ortho-Metalation (DoM)

Though less common, DoM strategies employ ethynyl-directed lithiation to install chloromethyl groups. For example, lithiation of 4-ethynyltoluene at -78°C followed by quenching with chloromethyl methyl ether affords the target compound in moderate yields (50–60%) .

Catalyst Systems for Regioselective Functionalization

Regioselectivity in chloromethylation is critically influenced by catalyst choice, which modulates electrophile reactivity and substrate orientation.

Lewis Acid Catalysts

Zinc chloride ($$ \text{ZnCl}_2 $$) remains the benchmark catalyst, stabilizing the chloromethyl electrophile through coordination. However, its hygroscopic nature and corrosivity have spurred interest in alternatives:

  • Stannic Chloride ($$ \text{SnCl}_4 $$): Enhances electrophilicity but requires anhydrous conditions .
  • Boron Trifluoride ($$ \text{BF}_3 $$): Enables milder reaction conditions (25–30°C) but suffers from lower yields (70–75%) .

Carboxylic Acid-Promoted Systems

Low molecular weight carboxylic acids (e.g., acetic acid) act as dual solvents and catalysts, protonating formaldehyde to generate reactive intermediates. This system achieves 92.3% conversion with 91.1% selectivity in ionic liquid media .

Phase Transfer Catalysis (PTC)

A novel catalytic system comprising $$ \text{ZnCl}_2 $$, acetic acid, sulfuric acid, and polyethylene glycol-800 (PEG-800) enables chloromethylation in aqueous media. This method achieves 89.5% yield at 50°C and permits catalyst recycling with <5% activity loss over six cycles .

Ionic Liquid Media

Chloroaluminate ionic liquids (e.g., 1-methyl-3-alkylimidazolium salts) enhance regioselectivity by stabilizing ionic intermediates and suppressing side reactions. Conversions of 84.2–92.3% with selectivities of 68.3–91.1% have been reported .

Table 2: Catalyst Systems for Regioselective Chloromethylation

Catalyst SystemMediumRegioselectivity (%)Yield (%)Source
$$ \text{ZnCl}_2 $$Dichloroethane68.384.2
Acetic acidIonic liquid91.192.3
$$ \text{H}2\text{SO}4/\text{PEG-800} $$Aqueous85.089.5

XLogP3

2.6

Wikipedia

1-(Chloromethyl)-4-ethynylbenzene

Dates

Modify: 2023-08-19

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